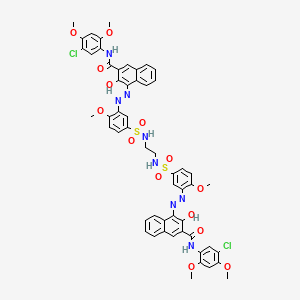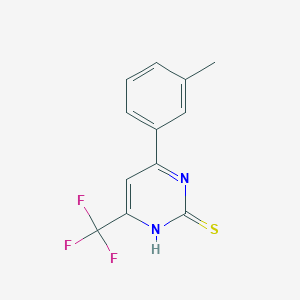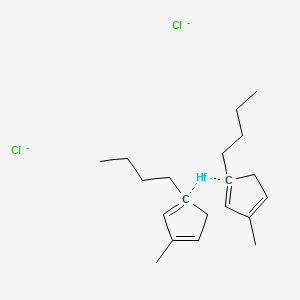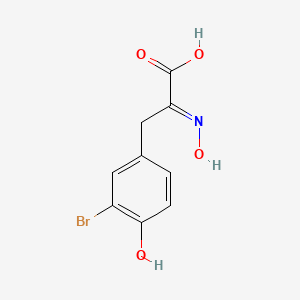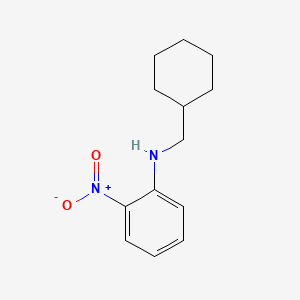
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride is a chemical compound with the molecular formula C18H21NO2·HCl and a molecular weight of 319.83 g/mol . This compound is known for its unique structure, which includes a dioxolo ring fused to an isoquinoline core, and a methylcyclohexyl group attached to the isoquinoline ring.
準備方法
The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the dioxolo ring and the methylcyclohexyl group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale production .
化学反応の分析
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylcyclohexyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation .
類似化合物との比較
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride can be compared with other similar compounds, such as:
1,3-Dioxolo(4,5-g)isoquinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the isoquinoline ring.
Isoquinoline derivatives: These compounds have the isoquinoline core but lack the dioxolo ring.
Cyclohexyl derivatives: These compounds contain the cyclohexyl group but differ in the rest of the structure.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
特性
CAS番号 |
16974-20-2 |
|---|---|
分子式 |
C19H24ClNO2 |
分子量 |
333.8 g/mol |
IUPAC名 |
7-methyl-5-[(1-methylcyclohexyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-13-8-14-9-17-18(22-12-21-17)10-15(14)16(20-13)11-19(2)6-4-3-5-7-19;/h8-10H,3-7,11-12H2,1-2H3;1H |
InChIキー |
MYRQVNIFBMWJEH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC4(CCCCC4)C)OCO3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



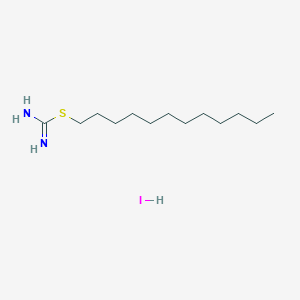

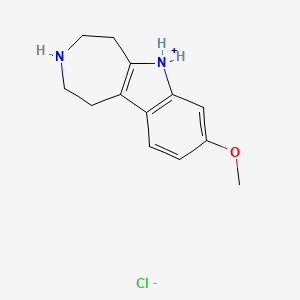
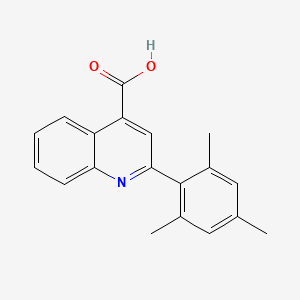
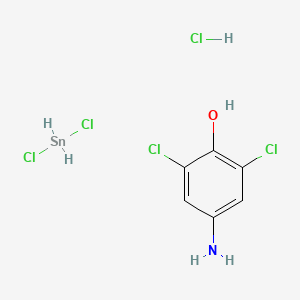
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)
